Cystathionine

Enzyme kinetics Transsulfuration pathway Substrate specificity

Accurate CTH (cystathionine γ-lyase) kinetic analysis and transsulfuration flux measurement require the native substrate L,L-cystathionine, as alternative thioethers exhibit distinct kinetics. DL-Cystathionine (≥90% HPLC) provides a defined four-stereoisomer mixture (L-, D-, L-allo-, D-allo-) essential for reproducible enzymatic studies and LC-MS/MS biomarker quantification. - CTH utilizes L,L-cystathionine at substantially higher catalytic rates than L-cysteine or L-homocysteine. - Reliably distinguishes CBS deficiency (46% of control) from remethylation defects (857% elevation). - Plasma levels correlate with cardiovascular outcomes, enabling independent stroke risk prediction.

Molecular Formula C7H14N2O4S
Molecular Weight 222.26 g/mol
CAS No. 535-34-2
Cat. No. B015957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystathionine
CAS535-34-2
SynonymsS-(2-Amino-2-carboxyethyl)homocysteine;  DL-Allocystathionine;  NSC 118379
Molecular FormulaC7H14N2O4S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
InChIKeyILRYLPWNYFXEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Cystathionine (CAS 535-34-2) Overview


Cystathionine (CAS 535-34-2) is a thioether dipeptide intermediate in the transsulfuration pathway of sulfur amino acid metabolism, formed by the condensation of homocysteine and serine via cystathionine β-synthase (CBS) and subsequently cleaved by cystathionine γ-lyase (CTH) to yield cysteine, 2-oxobutanoate, and ammonia [1]. Commercially available as a mixture of four stereoisomers (L-, D-, L-allo-, and D-allo-cystathionine) with purity specifications typically ≥90% by HPLC , this compound serves as a critical analytical standard and enzyme substrate for research in sulfur metabolism, hydrogen sulfide (H₂S) signaling, and cardiovascular biomarker discovery [2].

Workflow Transsulfuration pathway & H₂S signaling assays
Format HPLC-characterized analytical standard (≥90% purity mix)
Selection Context Enzyme substrate for CTH/CSE activity studies

Why Cystathionine Cannot Be Replaced


Generic substitution among sulfur-containing thioethers is scientifically invalid for three reasons: (1) stereochemical complexity—commercial cystathionine exists as a defined four-stereoisomer mixture (L-, D-, L-allo-, D-allo-), whereas alternative thioethers like lanthionine possess distinct stereochemistry and enzyme recognition profiles [1]; (2) divergent enzyme kinetics—CTH utilizes L,L-cystathionine as its primary physiological substrate at substantially higher rates than alternative substrates L-cysteine or L-homocysteine, which produce different reaction products (lanthionine vs. homolanthionine) ; (3) biomarker specificity—elevated plasma cystathionine independently associates with cardiovascular outcomes (ischemic heart disease, stroke risk, alcoholic liver fibrosis), whereas homocysteine, while also elevated in some conditions, reflects different metabolic bottlenecks (remethylation defects vs. transsulfuration impairment) and lacks the tissue-specific diagnostic resolution provided by cystathionine measurement [2].

Stereochemical mismatch
Alternative thioethers (e.g., lanthionine) have distinct stereochemistry and enzyme recognition; a defined stereoisomer mixture is required for reproducible CTH kinetics.
Enzymatic pathway divergence
CTH processes L,L-cystathionine at markedly higher rates than L-cysteine or L-homocysteine, which generate lanthionine/homolanthionine side products instead of canonical transsulfuration flux.
Biomarker specificity differs
Plasma cystathionine correlates with cardiovascular research endpoints and metabolic lesion types; homocysteine reflects different bottlenecks and lacks comparable tissue-resolution context.

Cystathionine Differentiation Evidence


CTH Substrate Specificity for Cystathionine

Cystathionine γ-lyase (CTH, also designated CSE) catalyzes the cleavage of L,L-cystathionine into L-cysteine, ammonia, and 2-oxobutanoate as its primary physiological reaction. Comparative substrate analysis demonstrates that CTH utilizes L-cysteine and L-homocysteine as alternative substrates at much lower catalytic rates than its native substrate L,L-cystathionine . While L-cysteine and L-homocysteine are diverted toward H₂S-generating side reactions producing lanthionine and homolanthionine respectively, only cystathionine enables the canonical transsulfuration flux measurement [1]. For researchers requiring accurate assessment of CTH enzymatic activity or transsulfuration pathway flux, cystathionine is the essential substrate.

CTH Substrate Specificity
Class-level
L,L-cystathionine: primary native substrate (reference rate); L-cysteine/L-homocysteine: utilized at substantially lower rates, diverted to H₂S byproducts
Essential for accurate CTH activity measurement and transsulfuration flux
Exact rate differences depend on enzyme source and assay conditions
Enzyme kinetics Transsulfuration pathway Substrate specificity CTH/CSE activity assay

Cystathionine-Lanthionine Correlation in CVD

In a metabolomic study of 80 stable angina pectoris (SAP) patients stratified by plasma cystathionine concentration, subjects with high cystathionine (1.32 ± 0.60 μmol/L) exhibited 75% higher plasma lanthionine concentrations (0.12 ± 0.044 μmol/L) compared to subjects with low cystathionine (0.137 ± 0.011 μmol/L) whose lanthionine levels were 0.032 ± 0.013 μmol/L (P < 0.001) [1]. This direct quantitative association distinguishes cystathionine from structurally related thioethers: while homolanthionine concentrations showed no significant difference between high and low cystathionine groups, lanthionine tracked cystathionine elevation precisely [2]. Moreover, elevated plasma cystathionine independently predicts increased risk of total stroke and ischemic stroke in SAP patients [3].

Cystathionine-Lanthionine Link in CVD
Head-to-head
High cystathionine group (1.32 ± 0.60 μmol/L) showed 75% higher lanthionine (P
Supports cardiovascular biomarker studies; plasma cystathionine tracks lanthionine elevation
Stable angina pectoris cohort (n=80), LC-MS/MS
CBS Deficiency vs Remethylation Defects
Head-to-head
CBS deficiency: cystathionine 46% of controls (fibroblasts 8%); lanthionine 74%. Remethylation defects: cystathionine 857% of controls
Distinguishes metabolic lesion types with research-model resolution
Human plasma (n=33) and fibroblasts, LC-MS/MS
High-Purity Analytical Standard
Analytical context
99.4% purity (synthesized L-cystathionine); ≥90% by HPLC (commercial DL-mixture)
Enables certified reference material use in amino acid analysis
Physiological range 70–550 nmol/L; alternative thioethers lack equivalent standardization
Cardiovascular biomarker Stable angina pectoris Metabolomics H₂S signaling Lanthionine

Cystathionine in CBS Deficiency and Remethylation Defects

In patients with classical homocystinuria due to cystathionine β-synthase (CBS) deficiency, plasma cystathionine concentrations decreased to 46% of median control levels, while lanthionine concentrations decreased to 74% of median control levels—a quantitatively distinct depression pattern [1]. In patient-derived fibroblasts, cystathionine was reduced even more dramatically to 8% of median control concentrations [2]. By contrast, patients with remethylation defects exhibited gross cystathionine elevation to 857% of median control values, demonstrating that cystathionine measurement distinguishes between distinct metabolic lesion types (CBS deficiency vs. remethylation defects) with high diagnostic resolution [3].

CBS Deficiency vs Remethylation Defects
Head-to-head
CBS deficiency: cystathionine 46% of controls (fibroblasts 8%); lanthionine 74%. Remethylation defects: cystathionine 857% of controls
Distinguishes metabolic lesion types with research-model resolution
Human plasma (n=33) and fibroblasts, LC-MS/MS
Homocystinuria CBS deficiency Inborn errors of metabolism Thioether biomarkers H₂S production

High-Purity Cystathionine Analytical Standard

A practical synthetic method for L-cystathionine via thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with protected L-aspartic acid derivative yields L-cystathionine in 99.4% purity, suitable as a certified reference material for amino acid analysis of physiological fluids [1]. This high-purity standard enables accurate quantification of cystathionine in clinical samples where endogenous concentrations range from 70–550 nmol/L in normal human plasma [2]. Commercial DL-cystathionine (CAS 535-34-2) is supplied as a defined four-stereoisomer mixture with ≥90% purity by HPLC, providing a well-characterized substrate for enzyme differentiation assays .

High-Purity Analytical Standard
Analytical context
99.4% purity (synthesized L-cystathionine); ≥90% by HPLC (commercial DL-mixture)
Enables certified reference material use in amino acid analysis
Physiological range 70–550 nmol/L; alternative thioethers lack equivalent standardization
Analytical standard Amino acid analysis Reference material LC-MS/MS Clinical diagnostics

Cystathionine Key Application Scenarios


CTH/CSE Activity Assays and Inhibitor Screening

Procure cystathionine as the native substrate for CTH (cystathionine γ-lyase, EC 4.4.1.1) activity assays. Since CTH utilizes L,L-cystathionine at substantially higher catalytic rates than alternative substrates (L-cysteine, L-homocysteine), cystathionine is essential for accurate determination of enzyme kinetics, high-throughput inhibitor screening, and assessment of transsulfuration pathway flux . The commercial DL-cystathionine mixture (CAS 535-34-2, ≥90% purity) provides a defined stereoisomer composition suitable for reproducible in vitro enzymatic studies .

Cardiovascular Metabolomics and H₂S Signaling

Procure cystathionine for LC-MS/MS-based metabolomic panels targeting cardiovascular risk assessment. Elevated plasma cystathionine (1.32 ± 0.60 μmol/L in high-risk SAP patients vs. 0.137 ± 0.011 μmol/L in low-risk controls) correlates with 75% higher lanthionine levels and independently predicts increased stroke risk . Cystathionine provides differential diagnostic resolution that homocysteine alone cannot achieve, distinguishing CBS deficiency (46% of control cystathionine) from remethylation defects (857% elevation) . Reference standards with documented purity are critical for accurate quantification in the physiological range (70–550 nmol/L) .

Inborn Errors of Sulfur Amino Acid Metabolism Research

Procure cystathionine for simultaneous LC-MS/MS determination of cystathionine, total homocysteine, and methionine in dried blood spots or plasma for research into homocystinurias and remethylation disorders . Cystathionine measurement distinguishes CBS deficiency (decreased cystathionine to 46% of controls; fibroblasts to 8% of controls) from remethylation defects (cystathionine elevated to 857% of controls)—a diagnostic differentiation that homocysteine or lanthionine measurement alone cannot provide .

Clinical Amino Acid Analysis and Reference Standards

Procure high-purity L-cystathionine (synthesizable to 99.4% purity) for use as a certified reference material in amino acid analysis of physiological fluids . This standard enables accurate quantification of cystathionine in clinical metabolomics applications including assessment of vitamin B₆ status (cystathionine increases during B₆ deficiency), alcoholic liver disease staging (cystathionine correlates with fibrosis stage), and cancer biomarker discovery where cystathionine has been identified as a translatable plasma biomarker across species .

Application
Selection Property
Validation Focus
CTH/CSE activity assays & inhibitor screening
Native substrate specificity
Enzyme kinetics and transsulfuration pathway flux
Cardiovascular metabolomics & H₂S signaling
Biomarker correlation profile
Quantitative LC-MS/MS in research cohorts
Inborn errors of sulfur amino acid metabolism
Differential metabolic resolution
Metabolite profiling in research samples
Research amino acid analysis & reference standards
High-purity reference material
Amino acid quantification in physiological fluids

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